ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its ethyl ester group at the fourth position, a methyl group at the third position, and a phenyl group at the first position of the pyrazole ring.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include ethyl 3-methyl-1-phenyl-1h-pyrazole-4-carboxylate, often interact with various biological targets .
Mode of Action
It is known that pyrazole derivatives can undergo various reactions, including nucleophilic addition, intramolecular cyclization, elimination, and ultimately, [1,5]-h shift .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that pyrazole derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the associations between pyrazole molecules can depend strongly on the type of solvent, as more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring. The general reaction conditions include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as zinc oxide nanoparticles can enhance the regioselectivity and efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Agriculture: The compound is used in the synthesis of agrochemicals, including herbicides and fungicides.
Materials Science: Pyrazole derivatives are explored for their potential use in organic electronics and as ligands in coordination chemistry.
Comparison with Similar Compounds
- Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate
- Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Comparison: Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is unique due to the specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. The presence of the methyl group at the third position and the phenyl group at the first position provides distinct steric and electronic properties compared to other similar compounds .
Properties
IUPAC Name |
ethyl 3-methyl-1-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-15(14-10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSYDQBISBQGTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549589 |
Source
|
Record name | Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113502-46-8 |
Source
|
Record name | Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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